molecular formula C19H27N3O5S2 B562889 Dofetilide D4 CAS No. 1189700-56-8

Dofetilide D4

Cat. No. B562889
M. Wt: 445.585
InChI Key: IXTMWRCNAAVVAI-QZPARXMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dofetilide is a class III antiarrhythmic agent used to correct irregular heartbeat in patients with atrial fibrillation or atrial flutter . It works by slowing nerve impulses in the heart . It is not available in Europe or Australia . Dofetilide selectively blocks the rapid component of the delayed rectifier outward potassium current (IKr) .


Molecular Structure Analysis

The molecular formula of Dofetilide D4 is C19H23D4N3O5S2 . It is a potassium channel blocker . The structure of Dofetilide D4 includes a methanesulfonanilide group, which is crucial for its antiarrhythmic properties .


Chemical Reactions Analysis

While specific chemical reactions involving Dofetilide D4 are not detailed in the search results, it’s known that Dofetilide D4 is used as an internal standard for the quantification of Dofetilide .


Physical And Chemical Properties Analysis

Dofetilide D4 has a molecular weight of 445.6 . It is a solid at room temperature . It is slightly soluble in chloroform and methanol . The compound is stable for at least 4 years when stored at -20°C .

Scientific Research Applications

Deep Learning for Assessing Dofetilide Plasma Concentration

A study by Attia et al. (2018) explored using deep learning (neural network) analysis of surface ECG to noninvasively assess dofetilide plasma concentration. They developed an algorithm to predict dofetilide concentration in subjects, demonstrating that artificial intelligence applied to ECG is superior to QT interval analysis alone in predicting plasma dofetilide concentration.

Dofetilide's Effect on Cardiac Contractility

Research by Zhang et al. (2009) demonstrated that dofetilide enhances the contractility of rat ventricular myocytes via augmentation of Na+-Ca2+ exchange. The study showed a concentration-dependent increase in left ventricular function and Na+-Ca2+ exchange in isolated rat hearts and ventricular cells.

Clinical Efficacy in Arrhythmia Treatment

A study by Torp-Pedersen et al. (2000) highlighted dofetilide as a class III anti-arrhythmic drug, effective in treating atrial fibrillation. Clinical trials indicated its efficacy in pharmacological conversion to sinus rhythm, with a substantial number of patients remaining in sinus rhythm over a year.

Transmural Dispersion of Repolarization

Research by Saiz et al. (2011) on dofetilide's effects on transmural dispersion of repolarization in the ventricle used computational modeling. The study showed that dofetilide induces faster time-course inhibition of IKr in midmyocardium cells, which could affect temporal dispersion of repolarization.

Dofetilide in Pharmacological Conversion

Research by Freeland et al. (2003) discussed the use of dofetilide in treating patients with atrial fibrillation. The study evaluated the results of dofetilide in a series of patients, emphasizing the need for specific procedures in prescribing and monitoring due to its associated risks.

Renal Tubular Secretion and MATE1 Function

Uddin et al. (2020) investigated how dofetilide's elimination is predominantly mediated by renal tubular secretion, focusing on the role of MATE1 (multidrug and toxin extrusion protein 1). The study revealed insights into dofetilide’s elimination mechanisms and its pharmacokinetics, suggesting a critical role for MATE1 in this process (Uddin et al., 2020).

Real-World Efficacy and Safety

A study by Wolbrette et al. (2018) reviewed postmarket data on dofetilide, including its real-world efficacy and safety in various populations. The research indicated its successful off-label use in several types of arrhythmias and noted its higher acute conversion rate than reported in clinical trials.

Monitoring of Class III Antiarrhythmic Agents

The study by Freeland et al. (2003) emphasized the importance of specific procedures for prescribing, dispensing, and monitoring dofetilide due to its risk of inducing torsades de pointes. This study underscores the need for a comprehensive approach in managing patients under dofetilide therapy.

Safety And Hazards

Dofetilide D4 is intended for research use only and is not for human or veterinary use . It should be handled with care to avoid breathing dust/fume/gas/mist/vapours/spray . It should be stored locked up and disposed of properly .

Future Directions

Dofetilide has been used off-label to treat paroxysmal supraventricular tachycardias . Some investigators have studied the efficacy of Dofetilide in the treatment of life-threatening ventricular arrhythmias, although the drug is not approved for this indication . These areas could potentially represent future directions for the use of Dofetilide.

properties

IUPAC Name

N-[4-[2-[methyl-[1,1,2,2-tetradeuterio-2-[4-(methanesulfonamido)phenoxy]ethyl]amino]ethyl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O5S2/c1-22(13-12-16-4-6-17(7-5-16)20-28(2,23)24)14-15-27-19-10-8-18(9-11-19)21-29(3,25)26/h4-11,20-21H,12-15H2,1-3H3/i14D2,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTMWRCNAAVVAI-QZPARXMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=C(C=C1)NS(=O)(=O)C)CCOC2=CC=C(C=C2)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)NS(=O)(=O)C)N(C)CCC2=CC=C(C=C2)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dofetilide-d4

Synthesis routes and methods

Procedure details

The title compound was prepared by mesylation of 1-(4-aminophenoxy)-2-[N-methyl-N-(4-methanesulphonamidophenethyl)amino]ethane dihydrochloride hemihydrate (95 mg) with mesyl chloride ir pyridine according to the procedure of Example 19(C), yield 30 mg, m.p. 147°-149°, confirmed spectroscopically to be identical to the product of Example 7(C).
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1-(4-aminophenoxy)-2-[N-methyl-N-(4-methanesulphonamidophenethyl)amino]ethane dihydrochloride hemihydrate
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95 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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